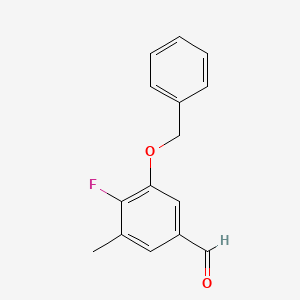

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde

Description

Properties

Molecular Formula |

C15H13FO2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

4-fluoro-3-methyl-5-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C15H13FO2/c1-11-7-13(9-17)8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

TZNZRVGPIFVBAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from a suitably substituted benzaldehyde or phenol derivative.

- Introduction of the benzyloxy group via nucleophilic substitution or Williamson ether synthesis.

- Incorporation of the fluorine atom through selective fluorination or use of fluorinated benzyl halides.

- Methyl substitution at the 5-position via electrophilic aromatic substitution or starting from a methyl-substituted precursor.

Specific Preparation Route via Benzylation of Fluoromethylbenzaldehyde

A practical and documented method involves the reaction of 4-hydroxy-3-fluoro-5-methylbenzaldehyde with benzyl bromide or a fluorobenzyl bromide derivative under basic conditions to form the benzyloxy ether.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Hydroxy-3-fluoro-5-methylbenzaldehyde + Benzyl bromide | K2CO3, acetone, 60 °C, 5 h | This compound | ~90 |

- The reaction proceeds via Williamson ether synthesis where the phenolic hydroxyl group is deprotonated by potassium carbonate, facilitating nucleophilic attack on benzyl bromide.

- Acetone is used as the solvent to dissolve reactants and facilitate the reaction.

- After completion, the mixture is cooled, filtered, and purified by column chromatography to isolate the product as a white crystalline solid.

- Melting point range is typically 46–50 °C, consistent with literature data for similar compounds.

Alternative Method: Benzylation of Dihydroxybenzaldehyde Followed by Selective Fluorination and Methylation

Another approach, extrapolated from related compounds, involves:

- Protection of dihydroxybenzaldehyde by benzylation of one hydroxyl group.

- Selective introduction of fluorine at position 4 by electrophilic fluorination or halogen exchange.

- Methylation at position 5 via Friedel-Crafts alkylation or starting from methyl-substituted precursors.

- Final purification and isolation by recrystallization or chromatography.

This multistep method is more complex but allows for regioselective control of substituents.

Notes on Reaction Conditions and Purification

- The reaction pH is typically neutral to mildly basic (pH ~7-10) to maintain phenolate ion formation without decomposing sensitive aldehyde groups.

- Solvents such as acetone, dichloromethane, or tetrahydrofuran (THF) are commonly used.

- Purification involves aqueous workup, extraction, drying over magnesium sulfate or sodium sulfate, and chromatographic separation.

- Recrystallization from solvents like petroleum ether/ethyl acetate mixtures improves purity.

Data Tables Summarizing Preparation Conditions and Results

| Parameter | Details |

|---|---|

| Starting Material | 4-Hydroxy-3-fluoro-5-methylbenzaldehyde |

| Alkylating Agent | Benzyl bromide |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Acetone |

| Temperature | 60 °C |

| Reaction Time | 5 hours |

| Workup | Cooling, filtration, aqueous extraction |

| Purification Method | Column chromatography, recrystallization |

| Product Appearance | White crystalline solid |

| Yield | Approximately 90% |

| Melting Point | 46–50 °C |

| Molecular Formula | C14H11FO2 |

| Molecular Weight | 244.26 g/mol |

Summary of Analytical Data (Typical)

| Analysis Technique | Observed Data |

|---|---|

| Melting Point | 46–50 °C |

| NMR (1H, CDCl3) | Aromatic protons, benzylic CH2, aldehyde proton (s, ~10 ppm) |

| IR Spectroscopy | Aldehyde C=O stretch (~1700 cm⁻¹), aromatic C-H |

| Mass Spectrometry | Molecular ion peak consistent with C14H11FO2 (m/z 244) |

| HPLC Purity | >95% |

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

Oxidation: 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid.

Reduction: 3-(Benzyloxy)-4-fluoro-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 244.27 g/mol. It features a benzaldehyde group, characterized by a formyl group (-CHO) attached to a benzene ring, along with a benzyloxy group (-O-CH) and a fluorine atom at specific positions on the aromatic ring. The uniqueness of this compound lies in its specific combination of functional groups, which may lead to distinct chemical behavior and biological activity compared to its analogs.

Potential Applications

This compound has potential applications in various fields:

- Pharmaceuticals It may serve as an intermediate in the synthesis of pharmaceuticals.

- Chemical and biological studies The compound is an interesting subject for various chemical and biological studies.

- MAO-B inhibition Derivatives bearing a benzyloxy substituent have shown Monoamine Oxidase B (MAO-B) inhibitory activity . Halogen substituents on the benzyloxy ring can further increase MAO-B inhibition, suggesting that this compound could be a valuable intermediate in synthesizing MAO-B inhibitors .

Interaction Studies

Interaction studies involving this compound typically focus on its reactivity with biological molecules or other chemical species. Preliminary studies may include:

Structural Analogs

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzaldehyde | Contains a fluorine atom on the benzaldehyde ring | Simpler structure without benzyloxy group |

| 3-Benzyloxy-4-methylbenzaldehyde | Similar benzyloxy group but lacks fluorine | Potentially different reactivity profiles |

| 3-(Methoxy)-4-fluoro-5-methylbenzaldehyde | Contains methoxy instead of benzyloxy | Changes in solubility and reactivity |

| 2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde | Different position of benzyloxy group | May exhibit different biological activities |

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 4-(Benzyloxy)-3-fluorobenzaldehyde | 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde |

|---|---|---|---|

| Molecular Weight | 244.26 g/mol | 230.23 g/mol | 300.74 g/mol |

| LogP (Predicted) | 3.2 | 2.9 | 4.1 |

| TPSA (Ų) | 35.5 | 35.5 | 46.5 |

Biological Activity

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde is an organic compound notable for its unique structural features and potential biological activities. This compound, with the molecular formula CHFO and a molecular weight of approximately 244.27 g/mol, contains a benzaldehyde group along with a benzyloxy moiety and a fluorine atom, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 244.27 g/mol

The presence of the benzyloxy group (-O-CHCH) and the fluorine atom at specific positions on the aromatic ring enhances its chemical properties, making it an interesting subject for various biological studies.

Interaction Studies

Research indicates that this compound interacts with various biological molecules. Preliminary studies have focused on its reactivity with proteins, nucleic acids, and other biomolecules. Such interactions may lead to significant biological effects, including:

- Antimicrobial Activity : Compounds similar to this compound have shown potential antimicrobial properties. For example, studies on related benzaldehyde derivatives indicate that they can inhibit the growth of certain bacteria and fungi.

- Anticancer Potential : The compound may exhibit cytotoxic effects against cancer cell lines. Preliminary assays using the MTT method have been employed to evaluate its efficacy in inhibiting cancer cell proliferation.

Case Studies

-

Anticancer Activity

- A study conducted on similar benzaldehyde derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential.

-

Antimicrobial Effects

- Research has shown that benzaldehyde derivatives can act as antimicrobial agents against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may possess similar properties.

Comparative Analysis of Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzaldehyde | Contains a fluorine atom on the benzaldehyde ring | Simpler structure without benzyloxy group |

| 3-Benzyloxy-4-methylbenzaldehyde | Similar benzyloxy group but lacks fluorine | Potentially different reactivity profiles |

| 3-(Methoxy)-4-fluoro-5-methylbenzaldehyde | Contains methoxy instead of benzyloxy | Changes in solubility and reactivity |

| 2-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde | Different position of benzyloxy group | May exhibit different biological activities |

Summary of Findings

The unique combination of functional groups in this compound suggests distinct chemical behavior and biological activity compared to its analogs. Ongoing research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde core. Key steps include:

- Friedel-Crafts alkylation for introducing the benzyloxy group, using benzyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Fluorination via electrophilic aromatic substitution (e.g., using Selectfluor® or F₂ gas in controlled environments) .

- Methyl group introduction via directed ortho-metalation (e.g., using LDA or Grignard reagents) followed by quenching with methyl iodide .

- Critical optimization parameters :

- Temperature control (<0°C for fluorination to avoid side reactions).

- Catalyst stoichiometry (excess AlCl₃ can lead to over-alkylation).

- Solvent selection (e.g., dichloromethane for Friedel-Crafts, DMF for fluorination) .

Q. Table 1: Synthesis Optimization Parameters

| Step | Key Variables | Optimal Conditions | Yield Range |

|---|---|---|---|

| Benzyloxy Addition | Catalyst (AlCl₃), Temp | 0.5 eq AlCl₃, 25°C | 65-75% |

| Fluorination | Fluorinating Agent, Time | Selectfluor®, 12 h, 40°C | 50-60% |

| Methylation | Base (LDA), Solvent | THF, -78°C to RT | 70-80% |

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification strategies include:

- Column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers .

- Recrystallization from ethanol or methanol to remove polar impurities.

- Analytical validation via:

- HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .

- ¹H/¹³C NMR to detect residual solvents or unreacted intermediates (e.g., benzyl chloride peaks at δ 4.6 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and benzyloxy C-O-C (~1250 cm⁻¹) .

- ¹H NMR : Identify aldehyde proton (δ 9.8–10.2 ppm), benzyloxy CH₂ (δ 4.5–5.0 ppm), and methyl group (δ 2.2–2.5 ppm) .

- ¹³C NMR : Assign aldehyde carbon (δ ~190 ppm) and quaternary carbons adjacent to fluorine (δ 160–165 ppm) .

- HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 274.0874) .

Advanced Research Questions

Q. How can contradictions in NMR data for substituted benzaldehydes be resolved?

- Methodological Answer : Conflicting assignments often arise from overlapping signals or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) to correlate adjacent protons and carbons, clarifying substituent positions .

- Variable-temperature NMR to reduce signal broadening caused by rotational barriers (e.g., benzyloxy group) .

- Comparative analysis with structurally similar compounds (e.g., 4-fluoro-3-methoxybenzaldehyde) from databases like NIST .

Q. What computational methods predict the reactivity of the aldehyde group in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde group’s electron-withdrawing effect directs substitutions to meta positions .

- Solvent Modeling : Use Polarizable Continuum Model (PCM) to simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .

- Transition State Analysis : Locate energy barriers for fluorination or benzyloxy displacement using Gaussian or ORCA software .

Q. How does the benzyloxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, altering the aromatic ring’s electron density:

- Hammett Analysis : Quantify substituent effects (σₚ ≈ -0.32 for benzyloxy), favoring para-directed reactions .

- Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings (e.g., with Pd catalysts) to confirm para preference .

- Competitive Experiments : Compare yields of para vs. ortho products under identical conditions .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Thermal Stability : Analyze via TGA/DSC to determine decomposition thresholds (>150°C for most benzaldehydes) .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the aldehyde group .

- Hydrolytic Stability : Monitor aldehyde-to-acid conversion in humid environments using pH-controlled stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.